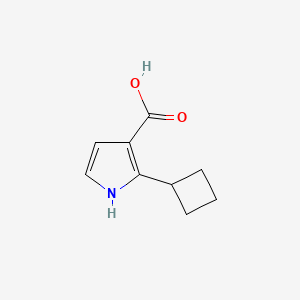

2-cyclobutyl-1H-pyrrole-3-carboxylic acid

Description

2-Cyclobutyl-1H-pyrrole-3-carboxylic acid is a pyrrole-derived carboxylic acid featuring a cyclobutyl substituent at the 2-position of the heterocyclic ring. Pyrrole-carboxylic acids are pivotal in medicinal chemistry due to their role as intermediates in synthesizing bioactive molecules. The cyclobutyl group may influence steric bulk, solubility, and reactivity compared to other substituents, such as tert-butyl, chloro, or methoxy groups found in related compounds .

Properties

IUPAC Name |

2-cyclobutyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)7-4-5-10-8(7)6-2-1-3-6/h4-6,10H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAZSBOOZSGSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-cyclobutyl-1H-pyrrole-3-carboxylic acid typically involves:

- Construction or functionalization of the pyrrole ring.

- Introduction of the cyclobutyl substituent at the 2-position.

- Installation or transformation of functional groups to obtain the carboxylic acid at the 3-position.

Several routes have been documented, often involving intermediates such as pyrrole-3-carbonitriles, carboxamides, or protected amino acid derivatives, followed by hydrolysis or coupling reactions.

Pyrrole Core Functionalization and Nitrile Hydrolysis

A key approach involves the preparation of 2-substituted pyrrole-3-carbonitrile derivatives, which are then hydrolyzed under acidic conditions to yield the corresponding carboxylic acid or amide derivatives. For example, hydrolysis of nitrile groups to carboxamides or carboxylic acids is performed in acidic media such as glacial acetic acid, trifluoroacetic acid, or concentrated sulfuric acid at temperatures between room temperature and 120°C, often optimized around 60–90°C for efficient conversion.

| Step | Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Nitrile hydrolysis | Acidic hydrolysis with acetic acid or TFA + H2SO4 | Glacial acetic acid, TFA, H2SO4 | 60–90 °C | Hydrolysis to carboxamide or acid |

| Free base isolation | Basification with aqueous ammonia or NaOH | Aqueous ammonia, NaOH, KOH | Room temp to 12 °C | Precipitation of free base |

This method is supported by patent literature describing conversion of pyrrole-3-carbonitrile intermediates to carboxamides or acids, followed by basification to isolate free bases as precipitates.

Cyclobutyl Group Introduction via Suzuki Coupling

A modern and efficient method for introducing the cyclobutyl substituent at the 2-position of the pyrrole ring is through Suzuki-Miyaura cross-coupling reactions. This involves coupling a 2-bromo-pyrrole-3-carboxylic acid derivative with cyclobutyl organoboron reagents (e.g., cyclobutyl potassium trifluoroborate) under palladium catalysis.

Typical Suzuki coupling conditions:

| Reagents/Conditions | Details |

|---|---|

| Halogenated pyrrole intermediate | 2-bromo-1H-pyrrole-3-carboxylic acid derivative |

| Organoboron reagent | Cyclobutyl potassium trifluoroborate |

| Catalyst | Pd(0) complex, e.g., (1,1'-bis(diphenylphosphino)ferrocene) dichloropalladium |

| Base | Cesium carbonate or potassium carbonate |

| Solvent | Mixed aqueous-organic solvents (e.g., THF/H2O) |

| Temperature | Mild heating (40–80 °C) |

This approach has been applied in the synthesis of (2S)-2-amino-4-(cyclobutyl)butyric acid derivatives, which share structural similarity to the target compound, demonstrating the feasibility of cyclobutyl incorporation via cross-coupling.

Cyclobutyl Ring Construction via Contractive Synthesis from Pyrrolidines

An alternative route involves the contractive synthesis of cyclobutanes from pyrrolidine precursors using iodonitrene-mediated electrophilic amination. This method generates a reactive 1,1-diazene intermediate that undergoes nitrogen extrusion to form a 1,4-biradical, which cyclizes intramolecularly to form the cyclobutane ring with high stereoselectivity.

- Pyrrolidine substrate treated with in situ generated iodonitrene.

- Formation of 1,1-diazene intermediate.

- Nitrogen extrusion yielding a 1,4-biradical.

- Intramolecular cyclization to form cyclobutane ring.

- High stereospecificity due to simultaneous C–N bond cleavage.

While this method is more focused on cyclobutane ring synthesis, it could be adapted for the preparation of cyclobutyl-substituted pyrrole derivatives by subsequent functional group transformations.

Stepwise Preparation Example from Protected Amino Acid Precursors

A detailed synthetic sequence for cyclobutyl amino acid derivatives, which can be related to the target compound, involves:

- Addition reaction: N-Boc-L-vinylglycine reacts with bromine in dichloromethane to give a dibromo intermediate.

- Elimination reaction: Treatment with potassium tert-butoxide/2,6-tetramethylpiperidine in THF/sulfolane solvent mixture to form a bromo-butenoic acid derivative.

- Suzuki coupling: Coupling with cyclobutyl potassium trifluoroborate under Pd catalysis.

- Deprotection and hydrogenation: Boc group removal and catalytic hydrogenation to yield the final amino acid derivative.

This multi-step approach highlights the importance of protecting groups, controlled halogenation, base-induced elimination, and palladium-catalyzed coupling for the synthesis of cyclobutyl-substituted pyrrole carboxylic acids.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

Hydrolysis conditions : The hydrolysis of nitrile groups to carboxylic acids or amides requires careful control of acidity and temperature to avoid decomposition or side reactions. Use of glacial acetic acid or trifluoroacetic acid with sulfuric acid is effective.

Suzuki coupling efficiency : The use of cyclobutyl potassium trifluoroborate salts in Suzuki coupling provides a reliable and stereospecific method for introducing cyclobutyl substituents. The choice of base and solvent system significantly affects yield and purity.

Stereoselectivity in cyclobutyl formation : Contractive synthesis via 1,1-diazene intermediates ensures stereospecific cyclobutane formation, which may be crucial for biological activity of the final compound.

Protecting group strategies : Use of Boc protection on amino acids allows for selective transformations and purification steps, facilitating the synthesis of complex substituted pyrrole carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

2-cyclobutyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups like halogens or nitro groups .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-cyclobutyl-1H-pyrrole-3-carboxylic acid typically involves the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring. This method is versatile and allows for the introduction of various functional groups, making it a valuable building block in organic synthesis.

Synthesis Example

A common synthetic route involves:

- Condensation : Reacting cyclobutylamine with a suitable carboxylic acid.

- Cyclization : Using acid catalysts to promote the formation of the pyrrole ring.

Applications in Medicinal Chemistry

Research indicates that compounds similar to this compound have significant potential in medicinal chemistry:

Anticancer and Antiviral Agents

Studies have demonstrated that pyrrole derivatives can exhibit anticancer properties. For instance, squarate-based carbocyclic nucleosides synthesized from related structures have shown promise as antiviral agents against various viral infections (Lu et al., 2017). The unique structural features of this compound may enhance its bioactivity and therapeutic potential.

Cardiovascular Applications

The compound has been investigated for its cardiotonic effects, similar to other pyrrole derivatives. Research suggests that such compounds can augment the contractility of cardiac muscle, making them candidates for treating heart failure and other cardiovascular conditions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Antimicrobial Activity

Preliminary studies indicate that derivatives of cyclobutane carboxylic acids can exhibit potent antibacterial activity. For example:

| Compound Structure | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Cyclobutane derivative A | 4.9 | E. coli |

| Cyclobutane derivative B | 11 | S. aureus |

| Cyclobutane derivative C | 180 | MRSA |

These findings underscore the compound's potential in developing new antimicrobial agents.

Case Studies

Several case studies highlight the applications of this compound:

-

Study on Anticancer Activity :

- Researchers synthesized a series of pyrrole derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. Results indicated significant growth inhibition at low concentrations.

- Cardiotonic Effects :

Mechanism of Action

The mechanism of action of 2-cyclobutyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences in molecular structure influence properties such as molecular weight and solubility:

- cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (C₁₂H₁₉NO₃, MW 225.28 g/mol) contains a bulky tert-butyl group and a fused cyclopentane ring, enhancing hydrophobicity .

- 3-Cyano-1H-pyrrole-2-carboxylic acid (C₆H₄N₂O₂, MW 136.11 g/mol) has a polar cyano group, increasing its solubility in polar solvents compared to alkyl-substituted analogs .

Reactivity and Stability Considerations

- cis-tert-Butyl derivatives are stable under recommended storage conditions but may decompose under extreme heat or pH, releasing hazardous gases .

- 3-Cyano derivatives are prone to hydrolysis under basic conditions due to the electrophilic cyano group .

The cyclobutyl group’s strain energy (from the four-membered ring) may render the target compound more reactive in ring-opening or cycloaddition reactions compared to unstrained analogs.

Table 2: Hazard Profiles of Selected Analogs

| Compound Name | Hazards | Reference |

|---|---|---|

| 3-Cyano-1H-pyrrole-2-carboxylic acid | H302, H315, H319 | |

| cis-tert-Butyl derivative | Dust inhalation risk |

Biological Activity

2-Cyclobutyl-1H-pyrrole-3-carboxylic acid (C9H11NO2) is a pyrrole derivative that has gained attention due to its potential biological activities. This compound's unique structure, characterized by a cyclobutyl group attached to a pyrrole ring, positions it as a candidate for various therapeutic applications. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The compound features:

- A pyrrole ring , which is known for its involvement in various biological processes.

- A cyclobutyl group , which may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, research on related pyrrole compounds has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Potential

The anticancer activity of pyrrole derivatives has been a focal point of research. Some studies suggest that modifications to the pyrrole structure can enhance cytotoxic effects against cancer cells. The interaction with specific cellular targets, such as protein kinases or enzymes involved in cell proliferation, is believed to contribute to this activity. For example, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models .

The biological activity of this compound is thought to stem from its ability to interact with various biomolecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens or cancer cells.

- Receptor Modulation : Pyrrole derivatives can act on neurotransmitter receptors, potentially influencing neurological processes and offering therapeutic avenues for conditions like depression or anxiety .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyrrole derivatives against M. tuberculosis. Results indicated that certain structural modifications significantly improved efficacy, suggesting that this compound could be further optimized for enhanced activity .

- Cytotoxicity Assessment : In vitro assays demonstrated that derivatives similar to this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| Antimicrobial Activity (MIC) | < 0.016 μg/mL (varies by strain) |

| Cytotoxicity (IC50) | > 64 μg/mL (low toxicity) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.